molecular formula C10H5BrF3NO B12358918 6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one

Cat. No.: B12358918
M. Wt: 292.05 g/mol
InChI Key: KJNLQCGXQQYYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. . The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one typically involves the reaction of 6-bromo-4-chloroquinoline with trifluoromethylating agents under specific conditions. One common method involves refluxing the reactants in the presence of a base such as Hünig’s base to obtain the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to the modulation of their activity. The compound can inhibit or activate various enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one is unique due to the specific combination of bromine and trifluoromethyl groups, which enhances its chemical reactivity and biological activity. This combination is not commonly found in other quinoline derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-5H

InChI Key

KJNLQCGXQQYYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=C(C2=CC1Br)C(F)(F)F

Origin of Product

United States

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